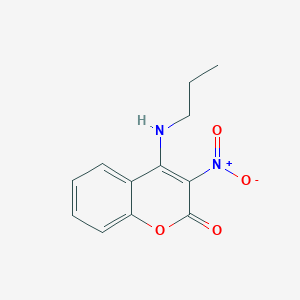
3-nitro-4-(propylamino)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-4-(propylamino)-2H-chromen-2-one is a compound belonging to the class of chromen-2-one derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(propylamino)-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . The reaction conditions may vary, but common catalysts include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of heterogeneous catalysts such as cation-exchange resins and zeolites can be advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-(propylamino)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chromen-2-one core can undergo reduction reactions to form dihydro derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride and catalytic hydrogenation for reduction reactions. For substitution reactions, nucleophiles such as amines and thiols can be used .
Major Products Formed
The major products formed from these reactions include amino derivatives, dihydrochromen-2-one derivatives, and various substituted chromen-2-one compounds .
Scientific Research Applications
3-nitro-4-(propylamino)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-nitro-4-(propylamino)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromen-2-one core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-4-(p-tolylamino)-2H-chromen-2-one: Similar in structure but with a p-tolylamino group instead of a propylamino group.
3-Nitro-4-(2-phenoxyethylamino)-2H-chromen-2-one: Contains a 2-phenoxyethylamino group instead of a propylamino group.
Uniqueness
3-nitro-4-(propylamino)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylamino group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23g/mol |
IUPAC Name |
3-nitro-4-(propylamino)chromen-2-one |
InChI |
InChI=1S/C12H12N2O4/c1-2-7-13-10-8-5-3-4-6-9(8)18-12(15)11(10)14(16)17/h3-6,13H,2,7H2,1H3 |
InChI Key |
MIQDOFUCSXHPAX-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Canonical SMILES |
CCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B420621.png)
![9A,11-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 4-FORMYLPHENYL CARBONATE](/img/structure/B420627.png)
![9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 3-CYCLOHEXYLPROPANOATE](/img/structure/B420628.png)
![5-[1,1'-biphenyl]-4-yl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B420629.png)
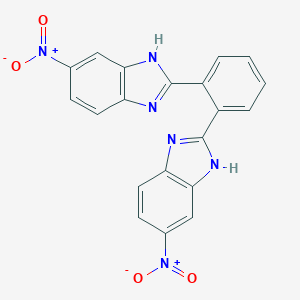
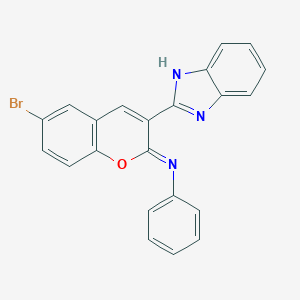
![5-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B420632.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-{4-nitrophenyl}acrylamide](/img/structure/B420633.png)
![Butyl 4-{2-[5-(4-ethylcyclohexyl)-2-pyridinyl]ethyl}phenyl ether](/img/structure/B420637.png)
![Benzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B420639.png)
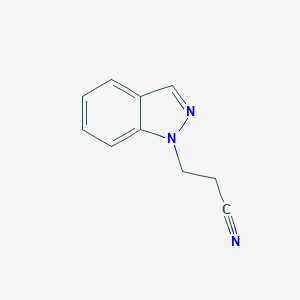
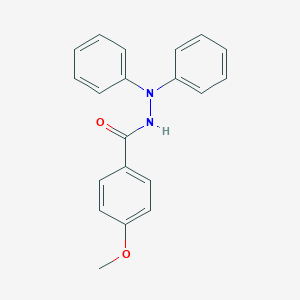
![1-[(4-bromophenyl)(piperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B420643.png)
![6-pentyl-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B420644.png)
